4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is a derivative of pyridinone, characterized by the presence of bromine and three methyl groups attached to the pyridinone ring
Preparation Methods
The synthesis of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one typically involves the bromination of 3,5,6-trimethyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bromine, palladium catalysts, and organoboron compounds. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine and methyl groups may influence its binding affinity and specificity towards certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one can be compared with other similar compounds such as:
3,4-dihydro-4,4,6-trimethyl-2-pyrimidinethiol: Another heterocyclic compound with similar structural features.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with bromine and methyl groups, used in coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications.
Properties
IUPAC Name |
4-bromo-3,5,6-trimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-4-6(3)10-8(11)5(2)7(4)9/h1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDPSNKXXYRDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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